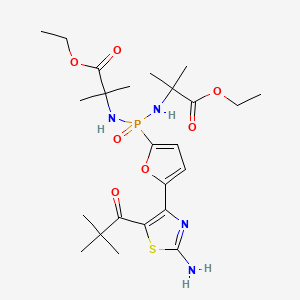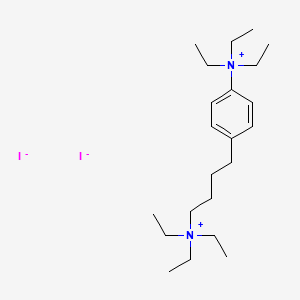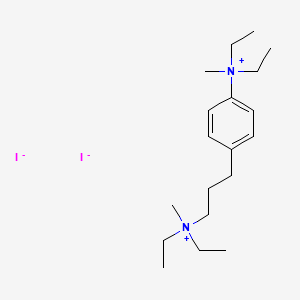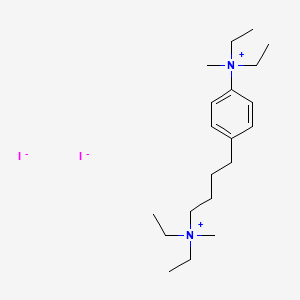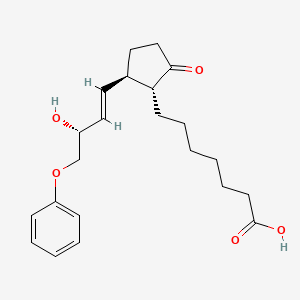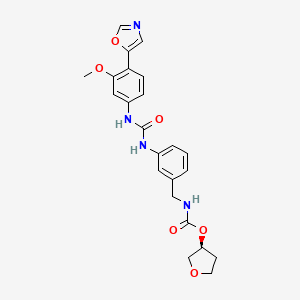
Merimepodib
Übersicht
Beschreibung
Merimepodib, also known as VX-497, is a drug that acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is required for the synthesis of nucleotide bases containing guanine. By inhibiting this enzyme, Merimepodib consequently inhibits the synthesis of DNA and RNA, resulting in antiviral and immunosuppressive effects .
Molecular Structure Analysis
Merimepodib has a molecular formula of C23H24N4O6 and a molar mass of 452.46 g/mol . The structure includes a 3-methoxy-4-(1,3-oxazol-5-yl)phenyl group, a carbamoylamino group, and a tetrahydrofuran-3-yl group .Chemical Reactions Analysis
Merimepodib acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is required for the synthesis of nucleotide bases containing guanine. This inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis .Wissenschaftliche Forschungsanwendungen
Antiviral Activity in Hepatitis C and Other Viral Infections
Merimepodib (MMPD) has been evaluated for its antiviral efficacy, particularly in the context of chronic hepatitis C (CHC) infections. Despite its potential, a study found that the addition of MMPD to pegylated interferon alfa-2a and ribavirin did not significantly enhance the sustained virological response in patients with genotype 1 CHC who were nonresponders to prior therapy. This suggests that while MMPD shows antiviral activity, its effectiveness may be contingent on the viral genotype or the combination of treatments used (Rustgi et al., 2009).
Broad Spectrum Antiviral Applications
Beyond hepatitis C, Merimepodib has demonstrated a broader spectrum of antiviral activity. Notably, it has shown efficacy against Zika virus (ZIKV) and other emerging viral pathogens such as Ebola, Lassa, Chikungunya, and Junin viruses. This broad-spectrum antiviral activity suggests its potential utility in the management of various viral infections, highlighting its significance in virological research and potential therapeutic applications (Tong et al., 2018).
Mechanism of Action and Manufacturing
The process of developing and manufacturing Merimepodib is complex, involving multiple steps that highlight the chemical robustness and efficacy of the final product. A detailed process has been developed to produce Merimepodib with high purity and yield, emphasizing the intricate processes involved in the production of pharmaceutical compounds. Such insights are crucial for understanding the scalability and practicality of Merimepodib's use in clinical and research settings (Looker et al., 2008).
Crystal Structure Analysis
The structural analysis of Merimepodib provides critical insights into its physical and chemical properties. The crystal structure of Merimepodib has been solved, offering detailed information about its molecular conformation and the potential interactions it may have within biological systems. Such structural elucidations are fundamental for drug design and understanding the molecular basis of its mechanism of action (Kaduk et al., 2022).
Emerging Viral Pathogen Research
Merimepodib's role in combating emerging viral pathogens has been underscored by its effectiveness against SARS-CoV-2 in vitro. This highlights its potential as a therapeutic agent in responding to novel viral outbreaks, emphasizing the importance of IMPDH inhibitors in the research and development of antiviral strategies (Bukreyeva et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPUGFODGPKTDW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173639 | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Merimepodib | |
CAS RN |
198821-22-6 | |
| Record name | Merimepodib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merimepodib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Merimepodib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Merimepodib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERIMEPODIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



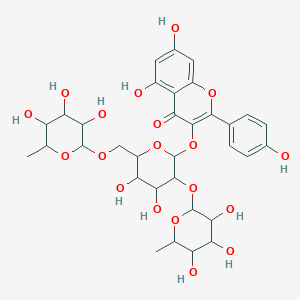
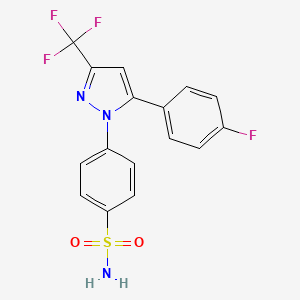
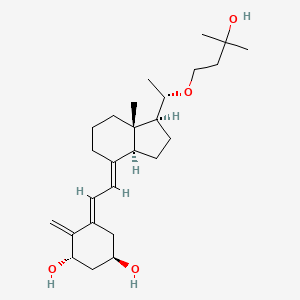
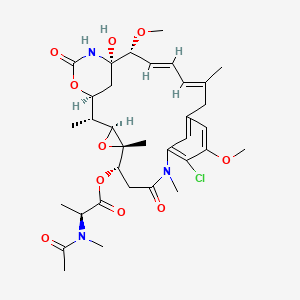
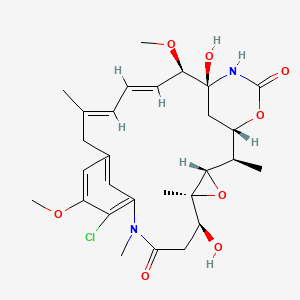
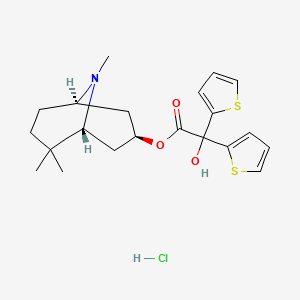
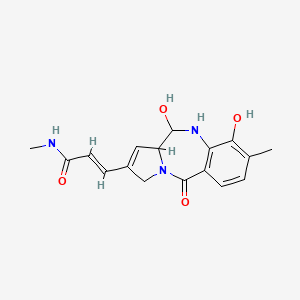

![[5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid](/img/structure/B1676232.png)
